molecular formula C19H20N2O4 B7173608 3,4-dimethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide

3,4-dimethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide

Cat. No.: B7173608
M. Wt: 340.4 g/mol
InChI Key: FPJHRPOZLKELRE-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a benzamide core with methoxy groups at the 3 and 4 positions, and a pyrrolidinone moiety attached to the nitrogen atom.

Preparation Methods

The synthesis of 3,4-dimethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 2-oxo-1-phenylpyrrolidine.

    Amide Formation: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. This activated intermediate then reacts with 2-oxo-1-phenylpyrrolidine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

3,4-dimethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Scientific Research Applications

3,4-dimethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Biological Research: The compound is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

3,4-dimethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide can be compared with other benzamide derivatives such as:

    3,4-dimethoxybenzamide: Lacks the pyrrolidinone moiety and may have different biological activities.

    N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide: Lacks the methoxy groups, which may affect its chemical reactivity and biological properties.

    4-hydroxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide: Contains a hydroxyl group instead of methoxy groups, leading to different pharmacological effects.

Properties

IUPAC Name

3,4-dimethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-16-9-8-13(12-17(16)25-2)18(22)20-15-10-11-21(19(15)23)14-6-4-3-5-7-14/h3-9,12,15H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJHRPOZLKELRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCN(C2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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